![molecular formula C18H13N3O2S B2978175 N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034337-58-9](/img/structure/B2978175.png)

N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide is a compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Properties

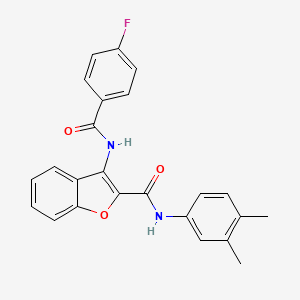

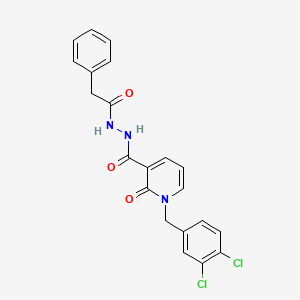

The synthesis and properties of compounds related to "N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide" have been extensively studied. For example, research by El’chaninov and Aleksandrov (2017) focused on the synthesis and properties of 2-(furan-2-yl)thiazolo[5,4-f]quinoline, which shares structural similarities with the compound . Their work involved coupling quinoline-6-amine with furan-2-carbonyl chloride, followed by treatment with P2S5 in anhydrous pyridine to produce N-(quinolin-6-yl)furan-2-carbothioamide. This was then oxidized to obtain the final product, which underwent electrophilic substitution reactions, showcasing the compound's versatile reactivity and potential for further chemical modifications (El’chaninov & Aleksandrov, 2017).

Biological Activity

Compounds with a similar backbone structure, such as benzo[d]thiazole-2-carboxamide derivatives, have been explored for their biological activities. A study by Zhang et al. (2017) on a series of benzo[d]thiazole-2-carboxamide derivatives revealed their potential as epidermal growth factor receptor (EGFR) inhibitors. These compounds exhibited moderate to excellent potency against cancer cell lines with high EGFR expression, such as A549, HeLa, and SW480, without significant cytotoxic effects on normal cells, indicating their potential in cancer therapy (Zhang et al., 2017).

Antimicrobial Activity

The antimicrobial activity of thiazole-based heterocyclic amides, akin to "this compound," has also been a subject of investigation. A study by Çakmak et al. (2022) synthesized and evaluated the antimicrobial properties of N-(thiazol-2-yl)furan-2-carboxamide, demonstrating significant activity against a range of Gram-negative and Gram-positive bacteria, as well as fungi. This highlights the compound's potential as a basis for developing new antimicrobial agents (Çakmak et al., 2022).

Mechanism of Action

Target of Action

Similar compounds have shown activity against various bacterial strains such asE. coli, P. aeruginosa, B. subtilis, and S. aureus .

Mode of Action

It is known that similar compounds interact with their targets to inhibit their function, leading to their antimicrobial effects .

Biochemical Pathways

Similar compounds have been found to inhibit the synthesis of essential components of the bacterial cell wall, leading to cell death .

Pharmacokinetics

Similar compounds have been found to have good bioavailability and are metabolized in the liver .

Result of Action

Similar compounds have been found to cause cell death in bacteria by inhibiting the synthesis of essential components of the bacterial cell wall .

Action Environment

properties

IUPAC Name |

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2S/c22-17(18-21-15-3-1-2-4-16(15)24-18)20-10-12-5-6-14(19-9-12)13-7-8-23-11-13/h1-9,11H,10H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZYSQBFCLUWOFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=CN=C(C=C3)C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3-((2,5-dimethylphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2978097.png)

![3-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylpropanoic acid](/img/structure/B2978098.png)

![N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2978101.png)

![Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2978102.png)

![Methyl (4S)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate](/img/structure/B2978106.png)

![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(4-fluorobenzyl)amino]-3-oxopropanoate](/img/structure/B2978108.png)

![N-(4-iodophenyl)-1-[2-(4-phenylmethoxyphenoxy)phenyl]methanimine](/img/structure/B2978114.png)

![N-{[4-(furan-3-yl)phenyl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2978115.png)